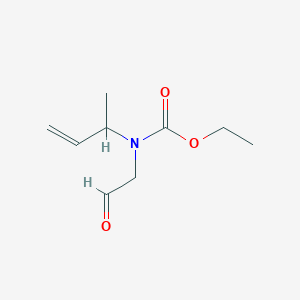

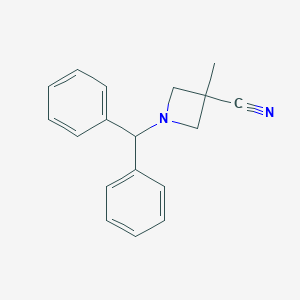

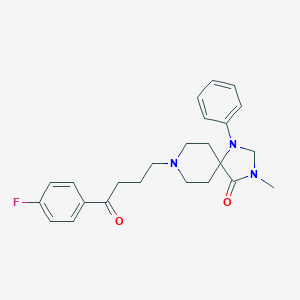

1-Benzhydryl-3-methylazetidine-3-carbonitrile

Übersicht

Beschreibung

The compound 1-Benzhydryl-3-methylazetidine-3-carbonitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis which can provide insights into the chemical behavior and potential synthesis routes for 1-Benzhydryl-3-methylazetidine-3-carbonitrile. The first paper discusses the synthesis of benzazepine derivatives, which are structurally related to azetidines, indicating that similar synthetic strategies might be applicable . The second paper introduces 1,3-benzoxazole-4-carbonitrile as a novel antifungal scaffold, which suggests that carbonitrile functional groups are significant in medicinal chemistry and can be incorporated into various heterocyclic frameworks .

Synthesis Analysis

The synthesis of related compounds involves starting from a phenylacetic acid derivative, followed by a stereoselective addition of cyanide to produce carbonitrile diastereomers . This indicates that for the synthesis of 1-Benzhydryl-3-methylazetidine-3-carbonitrile, a similar approach could be taken, starting with an appropriate azetidine precursor and then introducing the carbonitrile group in a controlled manner to achieve the desired stereochemistry.

Molecular Structure Analysis

While the molecular structure of 1-Benzhydryl-3-methylazetidine-3-carbonitrile is not analyzed in the papers, the stereochemistry of related compounds is determined using 1H NMR NOESY analysis . This technique could be employed to deduce the stereochemistry of the synthesized 1-Benzhydryl-3-methylazetidine-3-carbonitrile, ensuring the correct configuration of the substituents on the azetidine ring.

Chemical Reactions Analysis

The papers do not provide specific reactions for 1-Benzhydryl-3-methylazetidine-3-carbonitrile, but they do describe the manipulation of carbonitrile diastereomers by reduction to aminomethyl derivatives . This suggests that the carbonitrile group in 1-Benzhydryl-3-methylazetidine-3-carbonitrile could undergo similar reactions, potentially serving as a versatile handle for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzhydryl-3-methylazetidine-3-carbonitrile are not discussed in the papers. However, the presence of a carbonitrile group typically contributes to the compound's reactivity and could affect its polarity, solubility, and stability. The benzhydryl and methyl groups would also influence these properties, and their impact could be inferred from the behavior of similar compounds .

Wissenschaftliche Forschungsanwendungen

Enantioselective Biotransformations

1-Benzhydryl-3-methylazetidine-3-carbonitrile is involved in enantioselective biotransformations. A study demonstrated that racemic 1-benzylazetidine-2-carbonitriles and similar substrates underwent efficient and enantioselective biotransformations to produce azetidine-2-carboxylic acids and amide derivatives. The high enantioselectivity of these biocatalytic reactions was attributed to the combined effect of active nitrile hydratase and high R-enantioselective amidase in microbial whole cells. These transformations are crucial for synthesizing chiral azetidine-2-carbox amide derivatives and other related compounds, which have potential applications in various synthetic processes (Leng et al., 2009).

Nucleophilic Reactivity

The compound has been involved in studies related to its nucleophilic reactivity. A research paper discussed the coupling of indoles with reference benzhydryl cations, which correlated linearly with the electrophilicity parameter of the benzhydryl cations. These reactions are significant for understanding the nucleophilicity of carbon nucleophiles and can be instrumental in designing reactions involving 1-Benzhydryl-3-methylazetidine-3-carbonitrile in synthetic chemistry (Lakhdar et al., 2006).

Antioxidant Activity

Some studies have investigated the antioxidant activities of compounds derived from 1-Benzhydryl-3-methylazetidine-3-carbonitrile. A study synthesized fused and non-fused heterocyclic systems derived from the compound and evaluated their antioxidant activities. These findings are crucial for developing new therapeutic agents with potential antioxidant properties (Salem et al., 2015).

Synthesis of Novel Derivatives

The compound is used in the synthesis of various novel derivatives with potential applications. Research has been conducted on synthesizing new derivatives of benzotriazole and examining their antimicrobial and antifungal activities. These studies are important for the development of new drugs and materials with specific biological properties (Al-Omran et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-benzhydryl-3-methylazetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-18(12-19)13-20(14-18)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWNPSGUBRKOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435402 | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-methylazetidine-3-carbonitrile | |

CAS RN |

133891-88-0 | |

| Record name | 1-(Diphenylmethyl)-3-methyl-3-azetidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133891-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Diphenylmethyl)-3-methylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B149540.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)